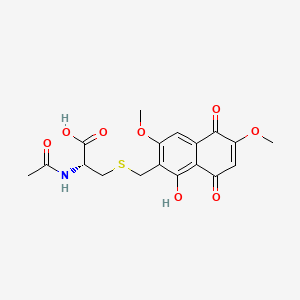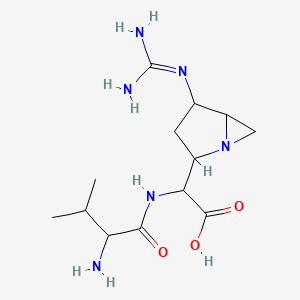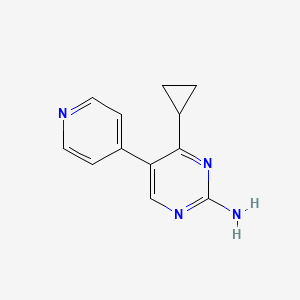
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine
Overview
Description
“4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is a white to off-white or brown solid . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, involves various synthetic protocols . A common precursor of the whole series, 3-amino-5-bromothieno [2,3-b]pyridine-2-carbonitrile, was rapidly synthesized in one step . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyrimidine compounds, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database .Scientific Research Applications
Protein Kinase Inhibition
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : This compound is used in the synthesis of derivatives that act as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that is crucial for cellular regulation.
- Methods of Application : The compound is synthesized from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives are synthesized and evaluated toward a panel of protein kinases .
- Results or Outcomes : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Nur77 Modulation
- Scientific Field : Molecular Biology .
- Application Summary : A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed, synthesized and biologically evaluated as potent Nur77 modulators . Nur77 is a nuclear receptor that plays a role in apoptosis, a form of programmed cell death.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Non-linear Optics
- Scientific Field : Physics and Material Science .
- Application Summary : This compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Neuroprotective Agents
- Scientific Field : Neurology and Pharmacology .
- Application Summary : This compound is used in the synthesis of neuroprotective agents based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold . These agents are used in the treatment of Parkinson’s disease .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Synthesis of Nilotinib
- Scientific Field : Organic Chemistry and Pharmacology .
- Application Summary : This compound serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Parkinson’s Disease Treatment
- Scientific Field : Neurology and Pharmacology .
- Application Summary : This compound is used in the synthesis of neuroprotective agents based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold . These agents are used in the treatment of Parkinson’s disease .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLYPFZAOUDDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



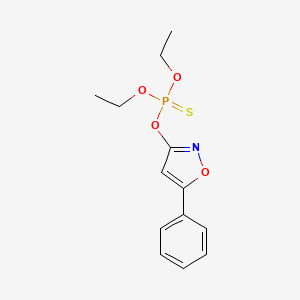
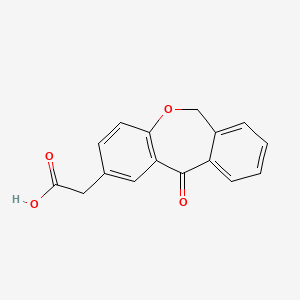
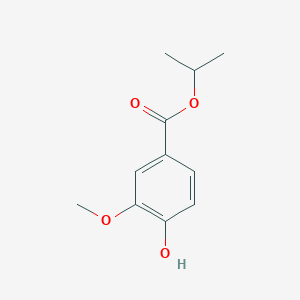
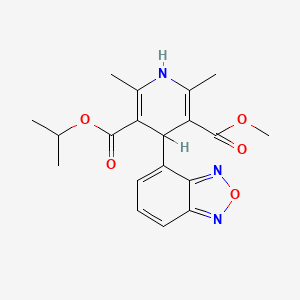
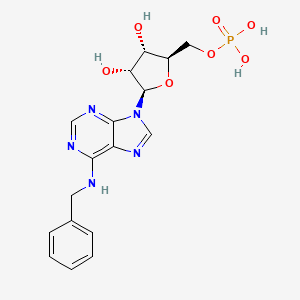
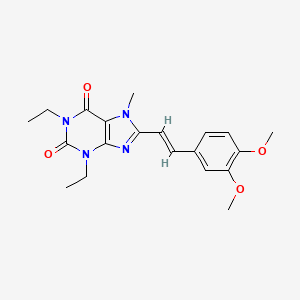
![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)
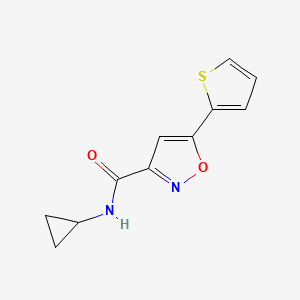
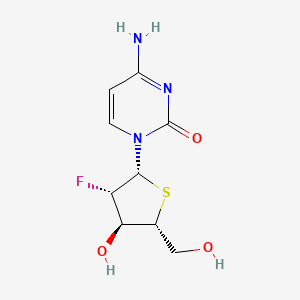
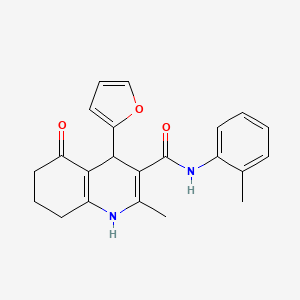
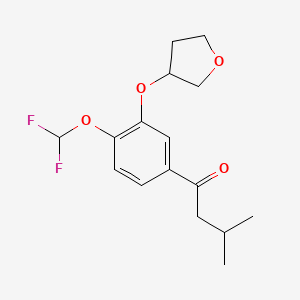
![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)
